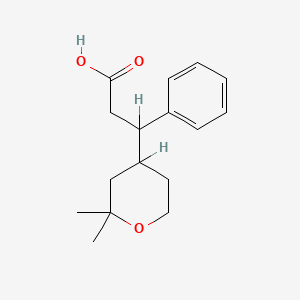

3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid

Descripción

3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid is a carboxylic acid derivative featuring a tetrahydropyran ring substituted with two methyl groups at the 2-position and a phenyl group at the 3-position of the propionic acid backbone. The compound is listed with two suppliers, indicating industrial relevance .

The tetrahydropyran moiety contributes to lipophilicity, while the phenyl and carboxylic acid groups may influence intermolecular interactions, such as hydrogen bonding or π-π stacking.

Propiedades

IUPAC Name |

3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-16(2)11-13(8-9-19-16)14(10-15(17)18)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEUBLWZXDCPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)C(CC(=O)O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349467 | |

| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331430-39-8 | |

| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid can be achieved through several synthetic routes. One common method involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor, such as 2,2-dimethyl-1,5-hexanediol.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

Formation of the Propionic Acid Moiety: The propionic acid moiety can be introduced through a Grignard reaction followed by oxidation. For example, the reaction of a Grignard reagent with ethyl chloroacetate followed by hydrolysis and oxidation yields the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require efficient catalysts, high-yield reactions, and cost-effective raw materials. Continuous flow reactors and automated processes may be employed to enhance the efficiency and scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄).

Esterification: Esterification reactions often use reagents like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as catalysts.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Esterification: Formation of esters.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development

The compound has been investigated for its potential in drug development, particularly in the context of metabolic diseases. A study highlighted its role in understanding metabolic signatures associated with β-cell destruction in type 1 diabetes, indicating its relevance in diabetes research and potential therapeutic applications .

2. Antioxidant Properties

Research has shown that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for further exploration in formulations aimed at combating oxidative stress .

Cosmetic Applications

1. Skin Care Formulations

The compound has been incorporated into cosmetic formulations due to its skin-conditioning properties. Studies have evaluated its effectiveness in enhancing skin hydration and improving the overall texture of skin care products. The formulation stability and sensory characteristics were assessed using experimental design techniques, demonstrating its potential as a beneficial ingredient in moisturizers and creams .

2. Anti-Aging Products

Given its antioxidant capabilities, this compound is also explored for use in anti-aging products. Its inclusion can help reduce the appearance of fine lines and wrinkles by neutralizing free radicals that contribute to skin aging .

Material Science Applications

1. Polymer Composites

In material science, this compound has been studied for its potential use in polymer composites. Its unique chemical structure allows it to act as a modifier that enhances the mechanical properties of polymers, making them more durable and suitable for various applications, including coatings and adhesives .

2. Nanoparticle Formulations

The compound's properties have led to its investigation in the development of nanoparticles for drug delivery systems. These nanoparticles can improve the bioavailability of drugs, enhance their therapeutic effects, and reduce side effects by targeting specific tissues or cells more effectively .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various chemical reactions and binding interactions.

Comparación Con Compuestos Similares

Comparison with 3-[(4-Oxo-1,4-dihydro-[1,8]naphthyridine-3-carbonyl)-hydrazono]-3-phenyl-propionic Acid Ethyl Ester

Key Differences :

- Core Structure: The naphthyridine derivative () replaces the tetrahydropyran with a 1,8-naphthyridine ring, a bicyclic system with two nitrogen atoms.

- Functional Groups : The ethyl ester group in the naphthyridine compound contrasts with the free carboxylic acid in the target compound. Esters typically exhibit lower solubility in aqueous media but higher membrane permeability.

- Molecular Weight : The naphthyridine derivative has a higher molecular weight (379 g/mol vs. ~291 g/mol for the target compound, estimated from its formula), which may affect pharmacokinetics .

Table 1 : Structural and Functional Comparison

Comparison with 3-(4-Methoxy-phenyl)-3-(2,2,2-trifluoro-acetylamino)-propionic Acid

Key Differences :

- Substituents: The methoxy-phenyl group in ’s compound introduces electron-donating effects, enhancing solubility compared to the lipophilic tetrahydropyran in the target compound.

- Biological Relevance : The trifluoroacetyl group is common in prodrugs or protease inhibitors, suggesting possible pharmacological applications for this analog, whereas the target compound’s tetrahydropyran may favor CNS penetration due to its lipophilicity .

Table 2 : Substituent Effects on Properties

Comparison with NMDA Receptor Antagonist CPP ()

CPP’s high affinity for NMDA receptors (Kd = 201 nM) highlights the importance of rigid heterocycles in receptor binding . The target compound’s tetrahydropyran may similarly restrict conformational flexibility, though its carboxylic acid group (weaker acidity than phosphonic acid) likely limits ion-channel interactions.

Research Implications and Gaps

- Synthetic Applications : The target compound’s tetrahydropyran group could serve as a chiral building block in asymmetric synthesis, akin to intermediates in ’s tetrahydro-2H-pyran derivatives .

- Biological Potential: Structural analogs in and suggest possible roles in enzyme inhibition or prodrug design, but empirical studies are needed.

- Lumping Strategies : ’s lumping approach could group this compound with other propionic acid derivatives for modeling physicochemical behaviors, though this is speculative .

Actividad Biológica

3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of propionic acids and features a tetrahydropyran moiety, which may influence its biological interactions. The chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including anti-inflammatory, analgesic, and potential neuroprotective properties.

Analgesic Effects

Analgesic properties have been observed in related compounds through modulation of pain pathways in the central nervous system. This suggests that this compound may also possess similar effects, although direct evidence is still needed.

Neuroprotective Potential

Some studies have indicated that compounds with tetrahydropyran structures may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This area warrants further exploration concerning this specific compound.

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Analgesic | Modulation of pain pathways | |

| Neuroprotective | Reduction of oxidative stress |

While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that its biological activity may involve:

- Inhibition of Enzymes : Similar compounds often act as inhibitors for enzymes involved in inflammatory processes.

- Receptor Modulation : Potential interaction with pain receptors could lead to analgesic effects.

Q & A

Q. What are the recommended methods for synthesizing 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid with high yield?

Answer: Synthesis optimization often involves electrophilic addition or cyclization strategies. For example, reactions with tetrahydro-2H-pyran derivatives under controlled temperatures (e.g., −20°C in dry dichloromethane) and stoichiometric ratios of electrophilic reagents (e.g., sulfuryl chloride, bromine) can improve yields. Purification via column chromatography (ethyl acetate/hexane mixtures) is critical to isolate the target compound . Additionally, protecting group strategies for the tetrahydrofuran or pyran moieties may reduce side reactions.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) or LC-MS (as seen in studies of related propionic acid derivatives) can confirm molecular weight and fragmentation patterns . For crystalline samples, X-ray diffraction provides unambiguous structural validation.

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the phenyl or pyran moieties be addressed?

Answer: Regioselectivity issues often arise during functionalization of the aromatic ring or pyran system. Computational modeling (e.g., density functional theory) can predict reactive sites. Isotopic labeling or kinetic studies under varying temperatures and catalysts (e.g., palladium for cross-coupling) may elucidate mechanistic pathways. For example, electrophilic substitution on the phenyl ring could be directed by steric effects from the 2,2-dimethyltetrahydropyran group .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies in bioactivity may stem from differences in purity, stereochemical composition, or assay conditions. Implement orthogonal analytical methods (e.g., chiral HPLC, ICP-MS for trace metal analysis) to verify sample quality. Replicate experiments in standardized cell lines or enzymatic assays, and cross-reference with structurally analogous compounds (e.g., 3-(4-hydroxyphenyl)propionic acid derivatives) to contextualize results .

Q. What strategies are effective for studying the metabolic fate of this compound in biological systems?

Answer: Use radiolabeled isotopes (e.g., ¹⁴C or ³H) to track metabolic pathways. In vitro models (hepatocyte incubations) combined with LC-MS/MS can identify phase I/II metabolites, such as sulfated or glucuronidated derivatives, as observed in related phenolic acids . Comparative pharmacokinetic studies in animal models (rodents, primates) may reveal species-specific metabolism.

Methodological Considerations

Q. How can computational tools aid in predicting the physicochemical properties of this compound?

Answer: Software like Gaussian or COSMO-RS can calculate logP (lipophilicity), pKa, and solubility. Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers or proteins. These predictions should be validated experimentally via shake-flask solubility assays or potentiometric titration .

Q. What experimental designs are suitable for investigating its potential as a chiral building block?

Answer: Enantiomeric resolution via chiral chromatography or enzymatic kinetic resolution (e.g., lipase-mediated esterification) can separate stereoisomers. Circular dichroism (CD) spectroscopy or optical rotation measurements confirm enantiopurity. Asymmetric synthesis routes, such as organocatalytic aldol reactions, may directly yield the desired stereoisomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.